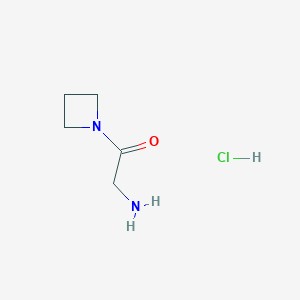
2-Ethinylbenzamid
Übersicht
Beschreibung
2-Ethynylbenzamide is a chemical compound that is used for pharmaceutical testing . It has a molecular formula of C9H11NO .
Synthesis Analysis
The synthesis of 2-Ethynylbenzamide has been explored in the context of creating 3-Alkylideneisoindolin-1-ones. The process involves carrying out cyclocarbonylative Sonogashira reactions of ortho-ethynylbenzamides under CO pressure, in the presence of a very small amount of PdCl2 (PPh3)2(0.4 mol %) as a catalytic precursor and without the need for a Cu salt as the co-catalyst .Molecular Structure Analysis
The molecular structure of 2-Ethynylbenzamide is characterized by a molecular formula of C9H11NO and an average mass of 149.190 Da .Chemical Reactions Analysis
2-Ethynylbenzamide has been found to react successfully with iodoarenes bearing electron-withdrawing and electron-donating groups, giving rise to different classes of compounds depending on the solvent used .Wissenschaftliche Forschungsanwendungen
Entwicklung neuer heterocyclischer Verbindungen
2-Ethinylbenzamid reagierte erfolgreich mit Iodarenen, die elektronenziehende und elektronendonierende Gruppen tragen, und führte abhängig vom verwendeten Lösungsmittel zu verschiedenen Verbindungsklassen .
Synthese von polyfunktionalisierten Isoindolinonen
N-(4-Chlorphenyl)-2-ethinylbenzamid lieferte ausschließlich polyfunktionalisierte Isoindolinone mit hoher Stereoselektivität gegenüber (E)-Isomeren .
Antimykobakterielle und antimykotische Aktivitäten
Isoindolinone, die unter Verwendung von this compound synthetisiert werden können, besitzen antimykobakterielle und antimykotische Aktivitäten .
Entzündungshemmende und neuroprotektive Mittel
Isoindolinone wirken auch als entzündungshemmende und neuroprotektive Mittel .
Hemmung der Vasokonstriktion
Es wurde festgestellt, dass Isoindolinone die Vasokonstriktion hemmen .
Zytotoxische und Antitumoraktivitäten
Isoindolinone zeigen zytotoxische und Antitumoraktivitäten .
Tumorlokalisierte In-vivo-Freisetzung von Antikrebsmitteln
This compound wurde bei der Anwendung der goldkatalysierten Cyclisierung zur tumorlokalisierten In-vivo-Freisetzung von Antikrebsmitteln eingesetzt .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-ethynylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c1-2-7-5-3-4-6-8(7)9(10)11/h1,3-6H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VECCBMBUQUFSPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC=C1C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2-Ethynylbenzamide a useful starting material in organic synthesis?
A1: 2-Ethynylbenzamide possesses both an ethynyl group and a benzamide moiety, making it highly versatile for constructing diverse heterocyclic compounds. [, , ] The ethynyl group readily participates in palladium-catalyzed reactions, while the benzamide offers a nucleophilic nitrogen for subsequent cyclization reactions. [, , ]
Q2: What types of heterocycles can be synthesized from 2-Ethynylbenzamide using palladium catalysis?
A2: Research demonstrates the synthesis of both isoindolinone and isobenzofuranimine derivatives from 2-Ethynylbenzamide using palladium iodide as a catalyst. [, , ] The specific heterocycle formed depends on the reaction conditions and the nature of the external nucleophile employed.
Q3: Can you elaborate on the role of the external nucleophile in these palladium-catalyzed reactions?
A3: When a secondary amine acts as the external nucleophile, the reaction sequence involves an initial oxidative aminocarbonylation of the 2-Ethynylbenzamide. [, ] This is followed by an intramolecular cyclization, leading to the formation of 3-[(dialkylcarbamoyl)methylene]isoindolin-1-ones. [] Conversely, employing an alcohol (like methanol or ethanol) as the nucleophile, alongside a dehydrating agent, directs the reaction pathway towards 3-[(alkoxycarbonyl)methylene]isobenzofuran-1(3H)imines. []
Q4: Are there specific advantages to using palladium iodide as the catalyst in these transformations?
A4: Palladium iodide has proven to be an effective catalyst for both oxidative carbonylation and cyclization reactions involving 2-Ethynylbenzamide. [, ] This dual functionality allows for cascade processes, simplifying the synthetic route and often leading to higher yields compared to multi-step approaches.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Hexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one hydrochloride](/img/structure/B1396019.png)



![7-Methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1396027.png)
![2-bromo-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B1396028.png)



![tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate oxalate](/img/structure/B1396034.png)

